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For researchers, scientists, and professionals in advanced electronics and optoelectronics, the
selection of solder material is a critical decision that directly impacts the long-term reliability and
performance of devices. This guide provides an objective comparison of the reliability of
indium-based solders against commonly used tin-based solders, supported by experimental
data and detailed methodologies.

Indium solders are distinguished by their characteristic low melting points, exceptional ductility,
and softness.[1] These properties are largely due to indium operating at a high homologous
temperature at room temperature, meaning it is relatively close to its melting point.[1]
Conversely, tin-based solders, particularly tin-silver-copper (SAC) alloys, have become the
industry standard for lead-free applications, offering a different set of mechanical and thermal
properties.[2] This comparison will delve into key reliability aspects, including thermal fatigue,
mechanical strength, and failure mechanisms, to provide a comprehensive overview for
material selection.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key quantitative data extracted from various experimental
studies, offering a direct comparison between indium-based and tin-based solder alloys.
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Solder Alloy Test Condition Key Finding Reference
Homologous

In-48Sn Room Temperature Temperature (Th) = [3]
0.76

Average Shear
In-Sn-2.0Cu Shear Test [3]
Strength: 16.5 MPa

) ) Strength: 5 to 10 MPa
Pure Indium Tensile Test ) [1]
(725 to 1500 psi)

Lasted up to 40%

Tin-Silver-Bismuth- Thermal Cycling longer than 2]
Indium (SABI) (-40/150°C) conventional SAC
alloys.

] >50% drop in shear
Thermal Cycling
SAC305 strength after 3000 [4]
(-40/125°C)
cycles.

Maintained shear
Sn/3.2Ag/0.7Cu/5.5Sb  Thermal Cycling strength significantly
(IND276) (-40/125°C) better than SAC305

after 3000 cycles.

[4]

Table 1: Comparative Mechanical and Thermal Performance.
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. Primary Failure L.
Solder Family . Description Key Factors
Mechanism

Nucleation and )
High homologous
) coalescence of
Indium-Based Creep Rupture N temperature,
cavities from stress )
sustained stress.

relaxation.[1]
Migration of indium
o and accumulation of High electrical and/or
Electromigration ) ] )
voids under high thermal gradients.

current density.[5][6]

Plastic deformation

leads to ) ]
) Cyclic strain,
] ] microstructural
Tin-Based (e.g., SAC)  Low-Cycle Fatigue ] temperature
changes, void )
) fluctuations.
formation, and crack

propagation.[1]

Table 2: Dominant Failure Mechanisms.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are
detailed methodologies for key experiments cited in this guide.

Thermal Cycling Test

Objective: To evaluate the resistance of solder joints to fatigue failure under repeated
temperature fluctuations.

Methodology:

o Sample Preparation: Solder paste is printed onto a test PCB (e.g., FR-5 grade material) with
a specified stencil thickness (e.g., 120 um). Components, such as Chip Scale Packages
(CSPs) or Quad Flat No-leads (QFNSs), are mounted onto the solder paste.[2] The assembly
is then reflowed using a temperature profile appropriate for the specific solder alloy.
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» Test Conditions: The assembled test boards are placed in a thermal cycling chamber. A
common temperature range is -40°C to 150°C, with a dwell time of 30 minutes at each
temperature extreme.[2]

» Failure Analysis: The electrical resistance of the solder joints is monitored throughout the
test. An increase in resistance indicates the initiation and propagation of cracks.[1] Post-test
analysis often involves dye penetrant testing to visualize cracks, followed by cross-sectional
analysis using Scanning Electron Microscopy (SEM) to examine the microstructure and
crack propagation path.[2][4] The crack occurrence rate can be calculated as a percentage
of cracked joints versus the total number of joints.[2]

Shear Strength Test

Objective: To determine the mechanical strength of the solder joint.
Methodology:

e Sample Preparation: Solder joints are created between two substrates (e.g., copper pads).
For bulk solder properties, micro-dumbbells can be cast from the molten alloy.[2]

o Test Procedure: A shear tool is applied to the side of the component or the solder joint at a
constant speed (e.g., 0.1 mm/s). The force required to shear the component from the
substrate is recorded.[4] The test can be performed at various temperatures to evaluate the
solder's performance under different operating conditions.[4]

o Data Analysis: The shear strength is calculated by dividing the peak shear force by the area
of the solder joint. The fracture surface is often examined to determine the failure mode (e.g.,
ductile or brittle fracture).

Visualizing Workflows and Failure Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using
the DOT language.
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Caption: Comparative failure pathways for indium and tin-based solders.
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Caption: Experimental workflow for thermal cycling reliability testing.
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Discussion of Reliability Aspects

Thermal Fatigue Resistance: Indium-based solders, particularly when alloyed, demonstrate
superior thermal fatigue performance compared to traditional tin-lead eutectic solders.[1] Their
inherent ductility allows them to absorb stresses induced by coefficient of thermal expansion
(CTE) mismatches between components and substrates, especially at cryogenic temperatures.
[1][5] The addition of indium to tin-based alloys, such as in SABI compositions, has also been
shown to enhance thermal fatigue resistance by as much as 40% over standard SAC alloys.[2]
This is attributed to the strengthening of the tin-based alloy without a significant reduction in
ductility.[2]

Mechanical Strength and Creep: Pure indium solder exhibits relatively low mechanical
strength.[1] However, its most notable mechanical characteristic is its propensity to creep. At
room temperature, indium solders can relax approximately 80% of stress within seconds of a
strain change.[1] This rapid stress relaxation can be advantageous in applications with
significant thermal cycling, as it prevents the buildup of work hardening that leads to fatigue
failure in tin-based solders.[1] Tin-based alloys, especially those with antimony additions,
generally offer higher shear strength and better creep resistance at elevated temperatures.[4]

[7]

Wetting and Intermetallic Compound (IMC) Formation: Pure indium solder is known for its
mediocre wetting characteristics, and a tenacious oxide film that forms on its surface requires
specially formulated fluxes for removal.[1] Indium is, however, often recommended for
soldering to gold-coated components because it forms a continuous layer of the intermetallic
compound Auln2, which limits the dissolution of gold into the solder joint.[1] The formation of
brittle indium-gold IMCs can, however, lead to microcracking and premature mechanical
failures if the gold layer is too thick.[8] Tin-based solders generally exhibit excellent wetting on
common substrates like copper and nickel, forming Cu-Sn IMCs that are crucial for a reliable
solder joint.[9]

Electromigration: In high-power applications with significant current densities, indium solder is
susceptible to electromigration.[5][6] This phenomenon involves the movement of indium
atoms and the formation of voids, which can lead to localized heating and catastrophic device
failure.[5][6] Studies have shown that indium solder bonded lasers have a significantly shorter
lifetime compared to those bonded with AuSn solder under high current conditions.[5] This
makes indium solder less suitable for high-power laser applications.[5][6]
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Conclusion

The choice between indium and tin-based solders is highly dependent on the specific
application and its operating environment.

Indium-based solders excel in:
o Applications requiring high thermal fatigue resistance, especially under cryogenic conditions.

» Joining materials with significant CTE mismatches due to their high ductility and ability to
relieve stress through creep.

» Soldering to gold surfaces where gold dissolution needs to be minimized.
Tin-based solders are generally preferred for:

o Applications demanding higher mechanical strength and creep resistance at elevated
temperatures.

» High-power applications where electromigration is a concern.
o General-purpose soldering due to their good wetting characteristics and cost-effectiveness.

Recent advancements in alloying tin-based solders with elements like indium and bismuth are
bridging the gap in thermal fatigue performance, offering enhanced reliability over standard
SAC alloys. Ultimately, a thorough understanding of the failure mechanisms and performance
characteristics outlined in this guide will enable researchers and engineers to make an
informed decision tailored to the reliability requirements of their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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